2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
“2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF4O. It has a molecular weight of 259 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is1S/C7H3BrF4O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a liquid with a density of 1.62 g/mL at 25 °C . The refractive index n20/D is 1.462 (lit.) .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” is a type of organofluorine compound. Organofluorine compounds are often used in the production of pharmaceuticals and agrochemicals.
- Results or Outcomes : The outcomes of using this compound would also depend on the specific pharmaceutical or agrochemical product being synthesized. In general, the use of organofluorine compounds can enhance the properties of these products, such as their stability, potency, and selectivity.
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- Application Summary : It can be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .
- Results or Outcomes : The outcome would be the successful synthesis of the atropisomeric diphosphine ligand .
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- Application Summary : “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” can be used in Pd-catalyzed direct arylation of heteroarenes .
- Methods of Application : The specific methods of application or experimental procedures would involve the use of a palladium catalyst and the heteroarene to be arylated .
- Results or Outcomes : The outcome would be the successful arylation of the heteroarene .
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- Application Summary : This compound can be used as a precursor in the synthesis of arynes or heteroarynes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular aryne or heteroaryne being synthesized .
- Results or Outcomes : The outcome would be the successful synthesis of the desired aryne or heteroaryne .
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- Application Summary : “2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene” can be used in palladium-catalyzed reactions . In most cases, for such reactions, the more reactive 1-iodo-4-(trifluoromethoxy)benzene was used, or a high loading of an expensive ligand had to be employed .
- Methods of Application : The specific methods of application or experimental procedures would involve the use of a palladium catalyst .
- Results or Outcomes : The outcome would be the successful completion of the palladium-catalyzed reaction .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-fluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXLOIBEAHHYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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